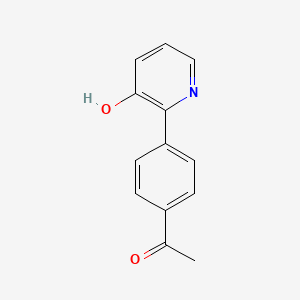
5-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% is a synthetic compound that has recently been studied for its potential applications in scientific research. It belongs to the group of compounds known as pyridines, which are aromatic heterocyclic compounds containing a six-membered ring composed of five carbon atoms and one nitrogen atom. This compound has several interesting properties, including its ability to form complexes with other molecules, its high solubility in water, and its low toxicity.
Aplicaciones Científicas De Investigación
5-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a fluorescent dye for the detection of proteins, as a fluorescent label for imaging of cells, and as a fluorescent tag for tracking of biomolecules. Additionally, this compound has been used in the synthesis of novel drugs and in the study of molecular interactions.
Mecanismo De Acción
The mechanism of action of 5-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed that this compound is able to interact with molecules through hydrogen bonding and other non-covalent interactions. Additionally, this compound is believed to form complexes with other molecules, which may be important for its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% are not yet fully understood. However, some studies have shown that this compound can inhibit the activity of certain enzymes and can interact with proteins and other molecules. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% in laboratory experiments include its high solubility in water, its low toxicity, and its ability to form complexes with other molecules. Additionally, this compound is relatively inexpensive and easy to obtain. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in certain experiments.
Direcciones Futuras
The potential future directions for 5-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% include further research into its mechanism of action and its potential applications in drug discovery and development. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of this compound. Finally, further research could be conducted to explore the potential of this compound to form complexes with other molecules and its potential applications in imaging and tracking of biomolecules.
Métodos De Síntesis
The synthesis of 5-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% can be achieved through a two-step reaction. The first step involves the reaction of 3-cyano-2-fluorophenol with pyridine in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction results in the formation of a pyridine-substituted phenol, which is then reacted with 2-chloro-5-hydroxybenzoic acid in the presence of an acid catalyst. This second reaction results in the desired product.
Propiedades
IUPAC Name |
2-fluoro-3-(6-oxo-1H-pyridin-3-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-12-8(6-14)2-1-3-10(12)9-4-5-11(16)15-7-9/h1-5,7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGKSASQDSNKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CNC(=O)C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682754 |
Source


|
| Record name | 2-Fluoro-3-(6-oxo-1,6-dihydropyridin-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Cyano-2-fluorophenyl)-2-hydroxypyridine | |
CAS RN |
1261908-16-0 |
Source


|
| Record name | 2-Fluoro-3-(6-oxo-1,6-dihydropyridin-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














